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Compound of Interest

Compound Name: 5-Chloro-2-propoxybenzoic acid

Cat. No.: B1608643

Introduction

5-Chloro-2-propoxybenzoic acid is a substituted aromatic carboxylic acid with the molecular
formula C10H11CIOs and a molecular weight of 214.65 g/mol . As a derivative of benzoic acid, it
holds potential interest for researchers in medicinal chemistry and materials science, where
precise structural elucidation is paramount for understanding its chemical behavior and
potential applications. This guide provides an in-depth analysis of the expected spectroscopic
data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS). The interpretations herein are based on established principles of
spectroscopy and comparative analysis with structurally analogous compounds. This document
is intended for researchers, scientists, and drug development professionals who require a
thorough understanding of the molecule's spectroscopic signature for identification, purity
assessment, and further research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. By analyzing the chemical shifts, multiplicities, and integrals of proton (*H)
and carbon-13 (*3C) nuclei, a complete structural map can be assembled.

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-resolution NMR spectra is crucial for reproducibility
and accuracy.
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Methodology:

o Sample Preparation: Dissolve 10-20 mg of 5-Chloro-2-propoxybenzoic acid in
approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCls, or
Dimethyl sulfoxide-de, DMSO-de). The choice of solvent is critical; CDCIs is a common
choice for general solubility, while DMSO-ds is excellent for ensuring the acidic proton of the
carboxylic acid is observable.[1]

 Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution to serve as
an internal reference, setting the 0 ppm mark for both *H and *3C spectra.

e Tube Loading: Transfer the solution to a 5 mm NMR tube, ensuring the sample height is
adequate for the instrument's detector (typically ~4-5 cm).[1]

e Instrument Setup: Place the NMR tube into a spinner and insert it into the NMR
spectrometer's magnet.

o Data Acquisition:
o Lock the spectrometer onto the deuterium signal of the solvent.
o Shim the magnetic field to achieve maximum homogeneity and resolution.

o Acquire the *H spectrum, typically using a 30° pulse angle and a sufficient number of
scans to achieve a good signal-to-noise ratio.

o Acquire the proton-decoupled *3C spectrum. Due to the low natural abundance of 13C, a
greater number of scans is required.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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